Lipophilicity and Solubility Profile of 8-Methyl-3-nitroimidazo[1,2-a]pyridine vs. 8-Halogenated Analogs
The 8-methyl-substituted 3-nitroimidazo[1,2-a]pyridine scaffold possesses a calculated LogP of 2.07, which is substantially lower than the lipophilicity of 8-bromo- and 8-chloro-substituted analogs typically employed in antileishmanial hit discovery . In a 2022 SAR study evaluating 22 derivatives with modifications at positions 2 and 8, researchers noted that previously identified 8-halogeno-3-nitroimidazo[1,2-a]pyridine hits (designated 'Hit A' class) suffered from limited aqueous solubility that impeded further preclinical development [1]. The study explicitly aimed to improve solubility and in vitro pharmacokinetic properties through systematic substitution at position 8, with methyl and other non-halogen groups explored as alternatives to bromine and chlorine [1]. The lower LogP of the 8-methyl variant (2.07) relative to 8-bromo analogs (estimated LogP > 3.0 based on halogen contribution) translates to improved aqueous solubility, a critical parameter for formulation development and reliable in vivo dosing .
| Evidence Dimension | Lipophilicity (LogP) and inferred aqueous solubility |
|---|---|
| Target Compound Data | Calculated LogP = 2.07410 |
| Comparator Or Baseline | 8-Halogeno-3-nitroimidazo[1,2-a]pyridine analogs (Br, Cl): estimated LogP > 3.0; documented limited aqueous solubility [1] |
| Quantified Difference | LogP difference of approximately -1.0 log unit (lower lipophilicity favoring higher aqueous solubility) |
| Conditions | In silico calculation (target compound) and experimental solubility assessment (comparator class) in antileishmanial drug discovery context [1] |
Why This Matters
Lower LogP correlates with improved aqueous solubility, a key determinant of formulation feasibility and reliable in vivo pharmacokinetic evaluation in preclinical drug discovery.
- [1] Paoli-Lombardo R, Primas N, Bourgeade-Delmas S, et al. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals. 2022;15(8):998. View Source
